Cas no 176433-63-9 (6-Chloro-5-formylpyridine-3-carbonitrile)
6-Chloro-5-formylpyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-5-formyl-3-pyridinecarbonitrile
- 176433-63-9
- BHA43363
- 6-chloro-5-formylpyridine-3-carbonitrile
- EN300-244699
- 3-Pyridinecarbonitrile, 6-chloro-5-formyl-
- DTXSID801275268
- 6-Chloro-5-formylpyridine-3-carbonitrile
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- Inchi: 1S/C7H3ClN2O/c8-7-6(4-11)1-5(2-9)3-10-7/h1,3-4H
- InChI Key: CMWSRNXJFMDJNK-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=CC(C#N)=CN=1
Computed Properties
- Exact Mass: 165.9933904g/mol
- Monoisotopic Mass: 165.9933904g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 53.8Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 253.2±35.0 °C(Predicted)
- pka: -5.06±0.10(Predicted)
6-Chloro-5-formylpyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C374155-2.5mg |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 2.5mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374155-5mg |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 5mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C374155-25mg |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 25mg |
$ 295.00 | 2022-04-01 | ||
| Enamine | EN300-244699-1g |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 95% | 1g |
$1500.0 | 2023-09-15 | |
| Enamine | EN300-244699-5g |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 95% | 5g |
$4349.0 | 2023-09-15 | |
| Enamine | EN300-244699-10g |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 95% | 10g |
$6450.0 | 2023-09-15 | |
| Enamine | EN300-244699-0.05g |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 95% | 0.05g |
$347.0 | 2024-06-19 | |
| Enamine | EN300-244699-0.1g |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 95% | 0.1g |
$518.0 | 2024-06-19 | |
| Enamine | EN300-244699-0.25g |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 95% | 0.25g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-244699-0.5g |
6-chloro-5-formylpyridine-3-carbonitrile |
176433-63-9 | 95% | 0.5g |
$1170.0 | 2024-06-19 |
6-Chloro-5-formylpyridine-3-carbonitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 6-Chloro-5-formylpyridine-3-carbonitrile
Introduction to 6-Chloro-5-formylpyridine-3-carbonitrile (CAS No. 176433-63-9)
6-Chloro-5-formylpyridine-3-carbonitrile is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 176433-63-9, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a chloro substituent, a formyl group, and a nitrile functionality, make it an invaluable building block for drug discovery and material science applications.
The compound's structure consists of a pyridine ring, which is a common motif in many pharmaceuticals due to its ability to interact with biological targets. The presence of the chloro group at the 6-position enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. Additionally, the formyl group at the 5-position provides a site for condensation reactions, while the nitrile group at the 3-position introduces polarity and potential hydrogen bonding capabilities. These features collectively contribute to the compound's utility in diverse synthetic pathways.
In recent years, 6-Chloro-5-formylpyridine-3-carbonitrile has been extensively studied for its role in developing novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its potential in creating kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The compound's ability to undergo selective functionalization makes it an excellent candidate for generating libraries of compounds for high-throughput screening.
The pharmaceutical industry has also explored the use of 6-Chloro-5-formylpyridine-3-carbonitrile in the development of antiviral and antibacterial agents. Researchers have leveraged its structural framework to design molecules that can disrupt viral replication or bacterial metabolic pathways. Notably, recent advancements in medicinal chemistry have highlighted its role in synthesizing protease inhibitors, which are essential in combating drug-resistant infections. The compound's compatibility with various synthetic methodologies ensures that it remains a cornerstone in drug discovery efforts.
Beyond pharmaceutical applications, 6-Chloro-5-formylpyridine-3-carbonitrile has found utility in material science and agrochemical research. Its heterocyclic core is conducive to designing organic semiconductors and ligands for catalytic processes. In agrochemistry, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides, offering enhanced efficacy and environmental safety. The versatility of this molecule underscores its importance across multiple scientific disciplines.
The synthesis of 6-Chloro-5-formylpyridine-3-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination followed by formylation and cyanation at specific positions on the pyridine ring. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production feasible. Additionally, green chemistry principles have been applied to develop more sustainable synthetic pathways, reducing waste and energy consumption.
In conclusion, 6-Chloro-5-formylpyridine-3-carbonitrile (CAS No. 176433-63-9) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and agrochemistry. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for drug development and industrial processes. As research continues to uncover new uses for this compound, its significance in advancing scientific innovation is undeniable.
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